molecular formula C16H14N2O2S3 B277699 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one

3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one

Cat. No. B277699
M. Wt: 362.5 g/mol
InChI Key: DMLJYMDAUYOKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that consists of a benzothiazole ring, a thiazolidinone ring, and a thienyl group. This compound has been found to exhibit various biochemical and physiological effects, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis. It has also been found to have anti-cancer properties, and may be useful in the development of new cancer treatments. In addition, the compound has been found to have anti-oxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one in lab experiments include its well-understood mechanism of action and its ability to exhibit various biochemical and physiological effects. However, the compound may also have limitations in certain experiments, such as those involving animal models, due to its potential toxicity.

Future Directions

There are many potential future directions for research involving 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one. One potential direction is the development of new anti-inflammatory and anti-cancer treatments based on the compound. Another potential direction is the investigation of the compound's potential use in the prevention of oxidative stress-related diseases. Additionally, further studies may be needed to fully understand the compound's mechanism of action and potential toxicity in various experimental models.

Synthesis Methods

The synthesis of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride to form a thiazolidinone intermediate. This intermediate is then reacted with 6-ethoxy-2-mercaptobenzothiazole and potassium carbonate to form the final compound.

Scientific Research Applications

3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties.

properties

Molecular Formula

C16H14N2O2S3

Molecular Weight

362.5 g/mol

IUPAC Name

3-(6-ethoxy-1,3-benzothiazol-2-yl)-2-thiophen-2-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H14N2O2S3/c1-2-20-10-5-6-11-13(8-10)23-16(17-11)18-14(19)9-22-15(18)12-4-3-7-21-12/h3-8,15H,2,9H2,1H3

InChI Key

DMLJYMDAUYOKLL-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=CC=CS4

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=CC=CS4

Origin of Product

United States

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